
Naltrexone phenyl oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naltrexone phenyl oxime, also known as NPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPO is a derivative of naltrexone, a drug commonly used to treat alcohol and opioid addiction. However, NPO has been found to have unique properties that make it a promising candidate for various medical and scientific applications.
作用機序
The mechanism of action of Naltrexone phenyl oxime is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Naltrexone phenyl oxime has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Additionally, Naltrexone phenyl oxime has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
生化学的および生理学的効果
Naltrexone phenyl oxime has been found to have various biochemical and physiological effects on cells and organisms. In cancer cells, Naltrexone phenyl oxime has been shown to induce apoptosis and inhibit cell growth. In neurons, Naltrexone phenyl oxime has been found to have neuroprotective effects and may improve cognitive function. In the immune system, Naltrexone phenyl oxime has been shown to modulate the activity of immune cells and may be useful in treating autoimmune diseases.
実験室実験の利点と制限
Naltrexone phenyl oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, Naltrexone phenyl oxime has been extensively studied and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Naltrexone phenyl oxime is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of Naltrexone phenyl oxime is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on Naltrexone phenyl oxime. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration of Naltrexone phenyl oxime for different types of cancer. Additionally, research is needed to better understand the mechanism of action of Naltrexone phenyl oxime and its potential use in the treatment of neurodegenerative diseases and autoimmune disorders. Overall, Naltrexone phenyl oxime has significant potential for various medical and scientific applications and warrants further research.
合成法
Naltrexone phenyl oxime can be synthesized through a multi-step process that involves the reaction of naltrexone with hydroxylamine hydrochloride and sodium bicarbonate. This reaction results in the formation of Naltrexone phenyl oxime, which can then be purified through recrystallization.
科学的研究の応用
Naltrexone phenyl oxime has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, Naltrexone phenyl oxime has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential treatment for various types of cancer. In neurology, Naltrexone phenyl oxime has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Naltrexone phenyl oxime has been shown to modulate the immune response and may be useful in treating autoimmune diseases.
特性
CAS番号 |
115160-07-1 |
|---|---|
製品名 |
Naltrexone phenyl oxime |
分子式 |
C26H28N2O4 |
分子量 |
432.5 g/mol |
IUPAC名 |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C26H28N2O4/c29-20-9-8-17-14-21-26(30)11-10-19(27-32-18-4-2-1-3-5-18)24-25(26,22(17)23(20)31-24)12-13-28(21)15-16-6-7-16/h1-5,8-9,16,21,24,29-30H,6-7,10-15H2/b27-19+/t21-,24+,25+,26-/m1/s1 |
InChIキー |
GXFMSCTXOZEZER-UQSYJWEUSA-N |
異性体SMILES |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
正規SMILES |
C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
同義語 |
naltrexone phenyl oxime NPC 168 NPC-168 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



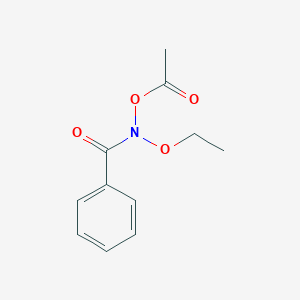

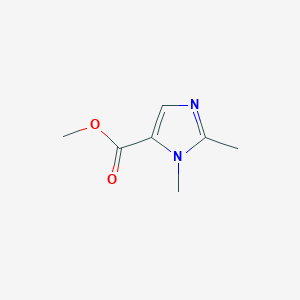
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
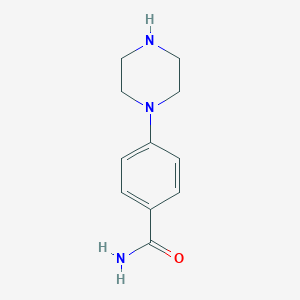
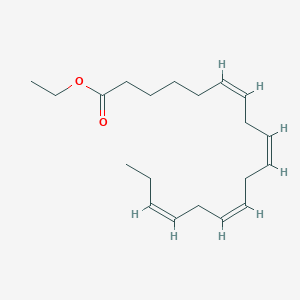
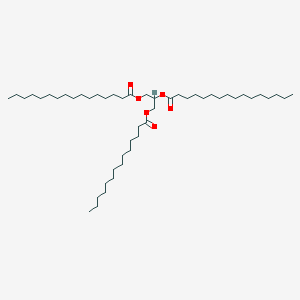
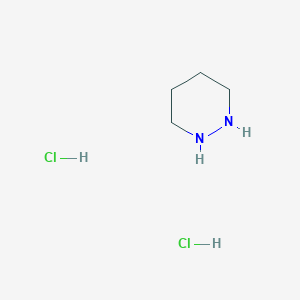


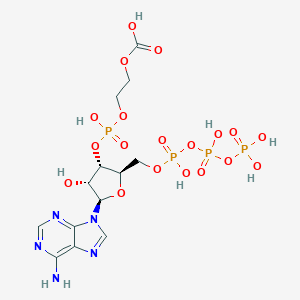
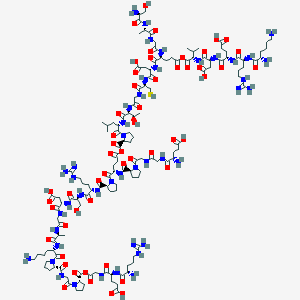
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)